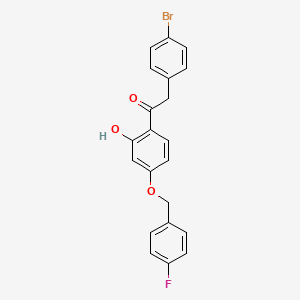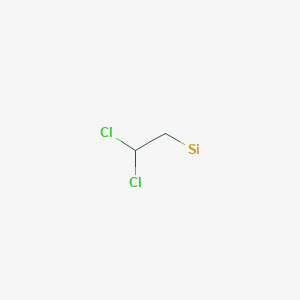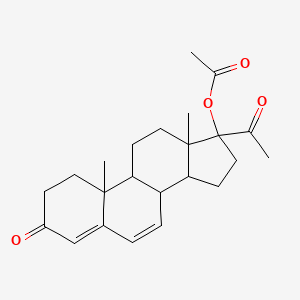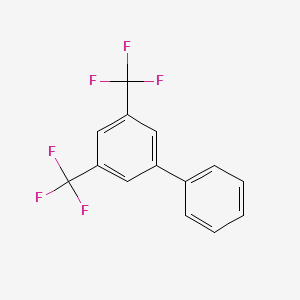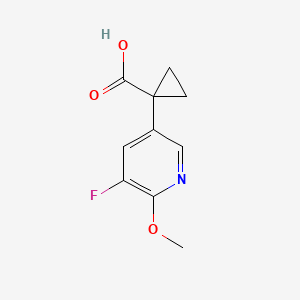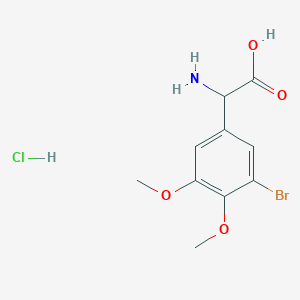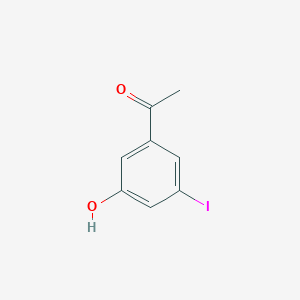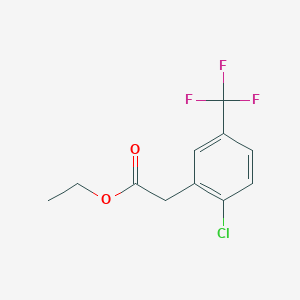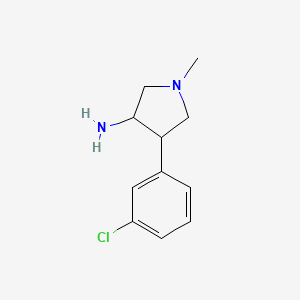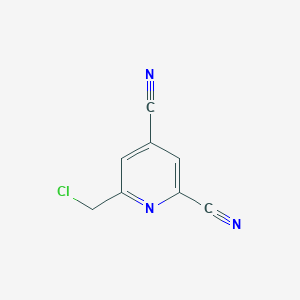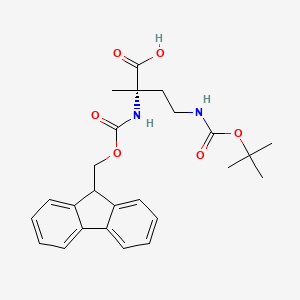
Fmoc-beta-Me-L-Dab(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-Me-L-Dab(Boc)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the beta carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the side chain. These protecting groups are crucial in peptide synthesis to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Me-L-Dab(Boc)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group.
Introduction of the Methyl Group: The beta carbon is methylated using appropriate reagents and conditions.
Protection of the Side Chain: The side chain amino group is protected using the Boc group.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using automated peptide synthesizers and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for Boc deprotection.
Coupling: Reagents like HBTU, HATU, or DIC are used for peptide coupling reactions.
Major Products:
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: Plays a role in the development of peptide-based drugs.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-beta-Me-L-Dab(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: Contains different protecting groups but serves a similar purpose in peptide synthesis.
Uniqueness:
Fmoc-beta-Me-L-Dab(Boc)-OH: is unique due to the presence of the methyl group on the beta carbon, which can influence the conformation and properties of the resulting peptides.
Properties
Molecular Formula |
C25H30N2O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-24(2,3)33-22(30)26-14-13-25(4,21(28)29)27-23(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t25-/m0/s1 |
InChI Key |
LZYUMCFIPHALJL-VWLOTQADSA-N |
Isomeric SMILES |
C[C@](CCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


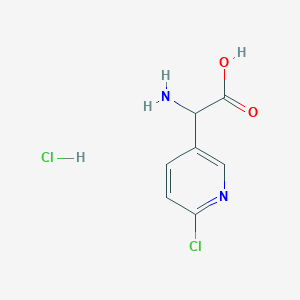
![9-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14862199.png)
